molecular formula C14H14N4O2 B15053387 10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 55432-32-1

10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B15053387
CAS No.: 55432-32-1
M. Wt: 270.29 g/mol
InChI Key: LRJZEQPKFQVNKG-UHFFFAOYSA-N
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Description

10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione (CAS 55432-32-1) is a synthetic compound based on the benzo[g]pteridine core structure, which is of significant interest in medicinal chemistry and oncology research . This compound belongs to a class of molecules known for their ability to selectively bind to and stabilize G-quadruplex structures in nucleic acids . These G-quadruplexes are non-canonical DNA secondary structures that can form in guanine-rich regions of the genome, such as telomeres and the promoter regions of certain oncogenes . By stabilizing these structures, this compound can inhibit the activity of the telomerase enzyme, which is critically important for the unlimited replication of many cancer cells . This mechanism represents a promising strategy for altering gene expression and impeding the proliferation of cancer cells, making it a valuable tool for in vitro antiproliferative research . The molecular formula of this compound is C14H14N4O2, and it has a molecular weight of 270.29 g/mol . Its structure features a pteridine-2,4-dione scaffold annulated with a benzene ring and substituted at the 10-position with an n-butyl group . Researchers can utilize this compound as a reference standard or as a building block in the development of novel targeted therapies. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

CAS No.

55432-32-1

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

10-butylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C14H14N4O2/c1-2-3-8-18-10-7-5-4-6-9(10)15-11-12(18)16-14(20)17-13(11)19/h4-7H,2-3,8H2,1H3,(H,17,19,20)

InChI Key

LRJZEQPKFQVNKG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted benzene derivative with a pteridine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

    Chemistry: The compound serves as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Research has explored its potential as an antimalarial agent and its ability to interact with specific biological targets.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of disease-causing pathogens or the modulation of metabolic pathways.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Longer alkyl chains (e.g., butyl, dodecyl) increase logP values compared to methyl or ethyl groups. For example, a trimethyl derivative has logP = 0.44 , while butyl substitution likely raises this further, enhancing membrane permeability.
  • Spectral Properties : The 10-butyl derivative exhibits absorption maxima in the visible range (e.g., λmax ~450 nm in DMF), comparable to other flavins but with redshifted features due to electron-donating alkyl groups .

Functionalized and Aromatic Derivatives

Substituents with electron-withdrawing or donating groups modulate electronic properties:

Compound Name Substituents Key Properties/Applications References
8-(Dimethylamino)-7,10-dimethylbenzo[g]pteridine-2,4-dione (Roseolumiflavin) 7,10-dimethyl, 8-dimethylamino Solid-state luminescence; structural studies
6,8-Dibromobenzo[g]pteridine-2,4-dione 6,8-dibromo Brominated derivative; regioselective synthesis
10-(Pyrenylmethylaminoethyl)benzo[g]pteridine-2,4-dione 10-(pyrenylmethylaminoethyl) Photoluminescence; energy/electron transfer studies

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., Br, CF₃) redshift absorption spectra, while electron-donating groups (e.g., methoxy, dimethylamino) enhance fluorescence quantum yields .
  • Applications : Brominated derivatives serve as intermediates in cross-coupling reactions, while pyrene conjugates enable sensing applications .

Multi-Substituted Derivatives

Compounds with substitutions at multiple positions exhibit unique behavior:

Compound Name Substituents Key Properties/Applications References
3,7,8,10-Tetramethylbenzo[g]pteridine-2,4-dione 3,7,8,10-tetramethyl Gas-phase ionization energy = 8.16 eV
10-Ethyl-3,6,8-trimethylbenzo[g]pteridine-2,4-dione 10-ethyl, 3,6,8-trimethyl High-purity catalyst for coupling reactions

Key Observations :

  • Ionization Energy : Tetramethyl derivatives exhibit lower ionization energies (8.16 eV) compared to unsubstituted analogs, affecting redox behavior .
  • Catalytic Utility : Ethyl and trimethyl substitutions enhance steric bulk, improving selectivity in Suzuki-Miyaura couplings .

Biological Activity

10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione is a compound belonging to the pteridine family, characterized by its unique structure and potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H15N3O2\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{O}_{2}

This structure features a pteridine core with a butyl group and a dione functionality, which are essential for its biological interactions.

Pharmacological Properties

Research has indicated that derivatives of benzo[g]pteridine compounds exhibit various pharmacological activities. The following are notable properties associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Compounds related to benzo[g]pteridine have been investigated for their anti-inflammatory potential. In vitro studies demonstrated the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
  • Antiproliferative Activity : The antiproliferative effects on cancer cell lines have also been noted. Certain derivatives exhibited significant inhibition of cell proliferation in various assays .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

  • Cytokine Modulation : The compound may modulate cytokine production in immune cells, leading to reduced inflammation and altered immune responses .
  • Inhibition of Cell Proliferation : By interfering with cell cycle progression or inducing apoptosis in cancer cells, this compound could prevent tumor growth .

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several pteridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising activity against strains like MRSA .
  • Anti-inflammatory Research : In another study focusing on inflammatory responses in vitro, this compound was tested for its ability to inhibit cytokine production in PBMCs. The results showed a significant reduction in IL-6 and TNF-α levels upon treatment with this compound .

Data Table: Biological Activities

Biological ActivityDescriptionReference
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Anti-inflammatory EffectsInhibits IL-6 and TNF-α production
Antiproliferative EffectsSignificant inhibition of cancer cell proliferation

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